molecular formula C23H27N7O3 B2964452 N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide CAS No. 1334373-05-5

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Cat. No.: B2964452
CAS No.: 1334373-05-5
M. Wt: 449.515
InChI Key: IWZVQEDHQBTAKK-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with two distinct pyrimidine-based moieties:

  • A 2-methyl-6-morpholino-pyrimidin-4-yl group linked via an aminoethyl chain.
  • A 4-methylpyrimidin-2-yloxy group at the para position of the benzamide.
    The morpholine ring enhances solubility and pharmacokinetic properties, while the pyrimidine moieties likely contribute to target binding, particularly in kinase inhibition or nucleic acid interactions .

Properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-4-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c1-16-7-8-26-23(27-16)33-19-5-3-18(4-6-19)22(31)25-10-9-24-20-15-21(29-17(2)28-20)30-11-13-32-14-12-30/h3-8,15H,9-14H2,1-2H3,(H,25,31)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZVQEDHQBTAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCCNC3=CC(=NC(=N3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃N₅O₂
  • Molecular Weight : 345.41 g/mol

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways associated with inflammation and cancer progression. Notably, it has shown significant activity against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory responses.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound significantly reduces the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells. The compound inhibited the expression of iNOS and COX-2 mRNA, leading to decreased protein levels of these inflammatory mediators. This suggests a potential role in treating inflammation-associated disorders .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanisms involve modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Study 1: In Vitro Efficacy

A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be within the low micromolar range, indicating potent activity against these cells .

Study 2: In Vivo Model

In an animal model of inflammation, administration of the compound significantly reduced edema and pain responses compared to control groups. Histological analysis showed a marked decrease in inflammatory cell infiltration, supporting its anti-inflammatory potential .

Data Summary Table

Activity Effect Reference
Anti-inflammatoryReduced NO production
Inhibited iNOS and COX-2 expression
AnticancerInduced apoptosis in cancer cells
Modulated PI3K/Akt pathway

Comparison with Similar Compounds

Structural Analogues with Morpholinopyrimidine Moieties

4-Ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide (CAS 1797249-83-2)
  • Structure: Benzamide with a 4-ethyl substituent and a morpholinopyrimidine-methyl group.
  • Key Differences: Lacks the aminoethyl linker and the pyrimidinyloxy substituent.
  • Molecular Weight : 340.4 g/mol (vs. higher MW for the target compound due to additional pyrimidine and ethylene groups) .
BMS-354825 (Dasatinib Analogue)
  • Structure: Thiazole-5-carboxamide with a 2-methylpyrimidin-4-ylamino group and a piperazine-hydroxyethyl substituent.
  • Activity : Dual Src/Abl kinase inhibitor with potent antitumor activity in leukemia models.
  • Comparison : While both compounds feature pyrimidine and benzamide/thiazole cores, BMS-354825’s thiazole and piperazine groups enhance kinase selectivity, whereas the target compound’s morpholine and pyrimidinyloxy groups may favor different targets .

Pyrimidine-Benzamide Derivatives with Varied Substitutions

N-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)benzamide Derivatives
  • Structure: Benzamide linked to chlorothienopyrimidine.
  • Activity : Derivatives (6a–6j) exhibit varied biological activities depending on substituents (e.g., nitro, trifluoromethyl).
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Structure : Pyrimidine with fluorophenyl and methoxyphenyl groups.
  • Activity : Antibacterial and antifungal due to optimized hydrogen-bonding interactions.
  • Comparison : The absence of a benzamide core and presence of fluorine/methoxy groups highlight how substituent polarity impacts antimicrobial vs. kinase-targeted activity .

Q & A

Basic Question: What synthetic strategies are recommended for preparing N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, including pyrimidine ring functionalization, nucleophilic substitution, and benzamide coupling. Key steps include:

  • Pyrimidine Amination: React 2-methyl-6-morpholinopyrimidin-4-amine with ethylenediamine derivatives under reflux in anhydrous tetrahydrofuran (THF) with catalytic triethylamine to form the ethylenediamine-linked intermediate .
  • Benzamide Coupling: Use 4-((4-methylpyrimidin-2-yl)oxy)benzoic acid activated via carbodiimide coupling (e.g., EDC/HOBt) with the intermediate amine. Monitor reaction progress via TLC or LC-MS, optimizing solvent polarity (e.g., DMF or dichloromethane) and temperature (25–50°C) to suppress side reactions .
  • Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the final product.

Advanced Question: How can structural contradictions in crystallographic data and computational models for this compound be resolved?

Methodological Answer:
Discrepancies between experimental (X-ray) and computational (DFT) structures often arise from dynamic effects in solution vs. solid-state packing. To address this:

  • Crystallographic Analysis: Perform single-crystal X-ray diffraction to determine bond angles, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize planar conformations, as observed in structurally analogous compounds .
  • Molecular Dynamics (MD): Simulate solvent-solute interactions (e.g., in DMSO or water) using AMBER or CHARMM forcefields to assess flexibility of the ethylenediamine linker and morpholine ring puckering .
  • Cross-Validation: Compare experimental IR and NMR spectra (e.g., 1H^1H, 13C^{13}C, 19F^{19}F) with DFT-predicted vibrational frequencies and chemical shifts (Gaussian 09, B3LYP/6-31G*) to refine computational models .

Basic Question: What analytical techniques are critical for confirming the purity and identity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using ESI-TOF or MALDI-TOF with <2 ppm mass accuracy .
  • Multinuclear NMR: Assign 1H^1H, 13C^{13}C, and 19F^{19}F signals (e.g., δ 7.8–8.2 ppm for pyrimidine protons, δ 3.5–3.7 ppm for morpholine CH2_2 groups) in DMSO-d6_6 or CDCl3_3 .
  • HPLC-PDA: Use a C18 column (acetonitrile/water gradient, 0.1% TFA) with UV detection at 254 nm to verify purity (>95%) .

Advanced Question: How does the substitution pattern on the pyrimidine rings influence binding affinity to kinase targets?

Methodological Answer:
Structure-activity relationship (SAR) studies require:

  • Enzyme Assays: Test inhibitory activity against kinases (e.g., EGFR, CDK2) using fluorescence polarization or radiometric assays. Compare IC50_{50} values for derivatives with substituent variations (e.g., 4-methylpyrimidin-2-yl vs. unsubstituted pyrimidine) .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions. The morpholine oxygen and pyrimidine N1 often form hydrogen bonds with kinase hinge regions, while the benzamide group occupies hydrophobic pockets .
  • Free Energy Perturbation (FEP): Quantify binding energy differences using FEP simulations (e.g., Desmond) to rationalize potency changes due to methyl or morpholine substitutions .

Basic Question: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Accelerated Stability Studies: Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC; common issues include hydrolysis of the benzamide bond or morpholine ring oxidation .
  • Lyophilization: For long-term storage, lyophilize the compound in phosphate buffer (pH 7.4) and store under argon at -20°C .
  • Excipient Screening: Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to enhance photostability and reduce aggregation .

Advanced Question: How can in silico methods predict metabolic pathways and toxicity profiles?

Methodological Answer:

  • Metabolism Prediction: Use software like ADMET Predictor or StarDrop to identify likely Phase I/II metabolites. The morpholine ring is prone to CYP3A4-mediated oxidation, while the pyrimidine group may undergo glucuronidation .
  • Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks. Substituents like trifluoromethyl groups (if present) may increase metabolic stability but raise bioaccumulation concerns .
  • Cross-Species Variability: Simulate interspecies differences using hepatocyte microsomes (human vs. rodent) to prioritize in vivo models .

Basic Question: What experimental designs are suitable for assessing environmental persistence and ecotoxicity?

Methodological Answer:

  • OECD 307 Guidelines: Conduct soil degradation studies under aerobic conditions (20°C, 60% WHC) for 60–100 days. Measure half-life (DT50_{50}) via LC-MS/MS .
  • Algal Toxicity Assays: Expose Raphidocelis subcapitata to 0.1–10 mg/L of the compound for 72 hours. Calculate EC50_{50} based on growth inhibition (OECD 201) .
  • QSAR Environmental Modeling: Predict log KowK_{ow} and BCF values using EPI Suite to assess bioaccumulation potential .

Advanced Question: How can researchers resolve discrepancies in enzyme inhibition data across different assay formats?

Methodological Answer:

  • Assay Validation: Compare results from fluorescence-based (e.g., ADP-Glo™) and radiometric (e.g., 33P^{33}P-ATP) kinase assays. Adjust for interference from compound autofluorescence or ATP-competitive artifacts .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon_{on}, koff_{off}) directly on immobilized kinase domains to confirm inhibition mechanisms .
  • Cellular Target Engagement: Use NanoBRET or CETSA to verify target modulation in live cells, accounting for membrane permeability and efflux effects .

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